BenchChemオンラインストアへようこそ!

Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate

PDE10A inhibition scaffold hopping quinoxaline-pyrrolidine

This quinoxaline-pyrrolidine hybrid with a hydrolyzable methyl benzoate ester is a versatile scaffold-hop candidate for PDE isoform selectivity profiling. Unlike quinazoline-capped PDE10A inhibitors (e.g., PQ-10), the ester terminus enables rapid library diversification via hydrolysis and amide coupling. Use as a negative control where quinoxaline pharmacophore dependence is tested, or convert to affinity probes for pull-down proteomics. Ideal for fragment-based drug discovery (MW 377.4 Da). Research-grade 95%+ purity.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 2097933-09-8
Cat. No. B2562654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate
CAS2097933-09-8
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C21H19N3O4/c1-27-21(26)15-8-6-14(7-9-15)20(25)24-11-10-16(13-24)28-19-12-22-17-4-2-3-5-18(17)23-19/h2-9,12,16H,10-11,13H2,1H3
InChIKeySMJGTMVXSYBZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate (CAS 2097933-09-8): Structural Classification and Procurement Baseline


Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate (CAS 2097933-09-8) is a synthetic small molecule belonging to the quinoxaline–pyrrolidine hybrid class, with molecular formula C₂₁H₁₉N₃O₄ and a molecular weight of 377.4 Da [1]. The compound features a quinoxalin-2-yloxy moiety linked via an ether bond to the 3-position of a pyrrolidine ring, which is in turn N-acylated with a methyl terephthalate group . This scaffold places it at the intersection of two medicinally relevant chemotypes: quinoxaline-containing kinase/PDE inhibitors and pyrrolidine-based GPCR ligands. It is primarily supplied as a research-grade building block (95%+ purity) for synthetic elaboration and target-focused library design .

Why In-Class Quinoxaline–Pyrrolidine Analogs Cannot Substitute for Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate


Quinoxaline–pyrrolidine compounds with identical core scaffolds but divergent N-acyl substituents exhibit fundamentally different target engagement profiles, as exemplified by the well-characterized PDE10A inhibitor PQ-10 (6,7-dimethoxy-quinazoline substituent; PDE10A IC₅₀ = 4.6 nM) [1] versus the P2Y14R chemotype explored by Jung et al. (2020) [2]. The methyl 4-(pyrrolidine-1-carbonyl)benzoate terminus of the target compound introduces a polar ester pharmacophore absent in quinazoline-capped PDE10 inhibitors, which may redirect binding toward alternate purinergic or kinase targets. Even among close benzoate-substituted analogs, the regioisomeric position of the ester (methyl 4- vs. methyl 2- or methyl 3-substitution) and the quinoxaline attachment point can alter conformational preferences and hydrogen-bonding geometry [3]. Generic substitution with a simpler analog such as methyl 4-(pyrrolidine-1-carbonyl)benzoate (CAS 210963-73-8; MW 233.26) would eliminate the quinoxaline pharmacophore entirely, forfeiting the π-stacking and hinge-binding capacity that defines this chemotype's biological recognition.

Quantitative Differentiation Evidence for Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate vs. Closest Analogs


Scaffold Divergence from PDE10A-Optimized Quinazoline Series: C-1 Substituent Comparison

The target compound bears a methyl 4-benzoyl ester at the pyrrolidine N-1 position, whereas the potent PDE10A inhibitor PQ-10 (A-844337) carries a 6,7-dimethoxyquinazolin-4-yl group at the same position . This substitution difference results in a molecular weight reduction of 26.0 Da (377.4 vs. 403.4) and alters the calculated hydrogen-bond acceptor count from 8 (PQ-10) to 7 (target) [1]. In the Pfizer PDE10 patent series, the nature of the N-acyl/aryl substituent on the pyrrolidine ring critically governs PDE isoform selectivity: quinazoline-bearing analogs favor PDE10A, while smaller acyl substituents redirect activity toward PDE4 or PDE2 isozymes [2]. Although no direct PDE panel data exist for the target compound, its methyl benzoate substituent is sterically and electronically distinct from the quinazoline series, providing a structurally justified basis for expecting a divergent selectivity fingerprint.

PDE10A inhibition scaffold hopping quinoxaline-pyrrolidine medicinal chemistry

Ester Hydrolytic Lability as a Synthetic Diversification Handle: Comparison with Non-Hydrolyzable Quinazoline Analogs

The methyl benzoate ester of the target compound is susceptible to controlled hydrolysis to the corresponding carboxylic acid, enabling subsequent amide coupling, esterification, or salt formation — a synthetic diversification pathway that is structurally precluded in quinazoline-capped analogs such as PQ-10 . The simpler analog methyl 4-(pyrrolidine-1-carbonyl)benzoate (CAS 210963-73-8; MW = 233.26, cLogP = 1.68) offers the same ester handle but lacks the quinoxaline pharmacophore entirely, forfeiting the capacity for heteroaryl π-stacking interactions with kinase hinge regions or GPCR aromatic pockets. The target compound thus occupies a unique intermediate position: it combines the synthetic versatility of the benzoate ester with the molecular recognition potential of the quinoxaline moiety .

prodrug design synthetic intermediate methyl ester hydrolysis building block utility

Purity Benchmarking and Vendor Specification Comparison Against PQ-10 Reference Standard

The target compound is commercially available at a minimum purity of 95%+ (HPLC) from chemical supplier Chemenu (Catalog #CM925728) . In comparison, the PDE10A reference inhibitor PQ-10 is available at 98–99.3% purity from multiple vendors including Sigma-Aldrich, MedChemExpress, and CymitQuimica . The 3–4% purity differential is consistent with the target compound's status as a research-grade building block versus PQ-10's positioning as a validated pharmacological tool compound. The simpler analog methyl 4-(pyrrolidine-1-carbonyl)benzoate (CAS 210963-73-8) is available at ≥98% purity from Fluorochem and Chemscene , reflecting the greater commercial maturity of non-quinoxaline building blocks.

compound quality control purity specification vendor comparison procurement criteria

Class-Level Target Engagement Inference: Quinoxaline–Pyrrolidine Scaffold vs. Non-Quinoxaline Pyrrolidine Controls

The quinoxalin-2-yloxy-pyrrolidine scaffold is a privileged chemotype with demonstrated activity across multiple target classes. In BindingDB, the closely related compound (R)-6,7-dimethoxy-4-[3-(quinoxalin-2-yloxy)-pyrrolidin-1-yl]-quinazoline (BDBM14768) exhibits PDE10A Ki values of 4 nM (SPA assay) and IC₅₀ of 16 nM [1]. Separately, quinoxaline-containing pyrrolidine carboxamide derivatives have shown antimicrobial activity against Mycobacterium tuberculosis in phenotypic screens . In contrast, the non-quinoxaline analog methyl 4-(pyrrolidine-1-carbonyl)benzoate (CAS 210963-73-8) has no reported bioactivity in ChEMBL or BindingDB, underscoring the essential contribution of the quinoxaline moiety to biological recognition [2]. Importantly, the target compound's specific methyl benzoate N-substituent has not been profiled in any public biochemical assay; all target engagement inferences are class-level and require experimental validation.

PDE inhibition GPCR antagonism kinase inhibition target prediction

Optimal Procurement and Application Scenarios for Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate


Diversity-Oriented Synthesis and Fragment-Based Library Design

The target compound's methyl benzoate ester serves as a versatile synthetic handle for generating focused compound libraries. Controlled hydrolysis to the carboxylic acid, followed by amide coupling with diverse amine building blocks, enables rapid exploration of the quinoxaline–pyrrolidine chemical space . This strategy is precluded with PDE10-optimized quinazoline analogs such as PQ-10, which lack a hydrolyzable ester . The compound's molecular weight (377.4 Da) falls within the optimal fragment-to-lead range (250–400 Da), making it suitable for fragment-based drug discovery (FBDD) campaigns where the quinoxaline moiety can anchor hinge-region binding and the benzoate ester can be elaborated for affinity maturation [1].

PDE/Isoform Selectivity Profiling Studies Requiring Scaffold-Hopped Tool Compounds

Given the well-characterized PDE10A inhibition of the quinoxaline–pyrrolidine–quinazoline scaffold (PQ-10, PDE10A IC₅₀ = 4.6 nM) , the target compound — with its divergent methyl benzoate N-substituent — represents a scaffold-hop candidate for PDE isoform selectivity profiling. The Pfizer PDE inhibitor patent series (WO2006070284) demonstrates that varying the N-substituent on the pyrrolidine ring alters PDE isoform preference between PDE10A, PDE4, and PDE2 . Researchers seeking to map the structural determinants of PDE isoform selectivity may use this compound as a key comparator to identify which pharmacophoric elements drive PDE10A vs. off-target PDE engagement, particularly when paired with the quinazoline analog in parallel biochemical panels [1].

Chemical Probe Development for De-Orphanization of Uncharacterized Purinergic or Kinase Targets

The quinoxaline moiety is a recognized hinge-binding motif for kinase and PDE active sites, while pyrrolidine-containing compounds are prevalent among GPCR ligands, including P2Y14R antagonists . The target compound uniquely combines both motifs with a synthetically addressable ester. For phenotypic screening laboratories, this compound may serve as a starting point for target deconvolution studies: the ester can be converted to an affinity chromatography ligand (via hydrolysis and resin coupling) for pull-down proteomics, or to a fluorescent probe (via amidation with fluorophore-amines) for cellular target engagement assays . Neither the quinazoline PDE10 inhibitors nor the simpler non-quinoxaline benzoate esters offer this combination of pharmacophore and synthetic adaptability in a single building block [1].

Negative Control or Inactive Comparator for Quinoxaline-Dependent Biological Assays

Given the absence of validated bioactivity data for this specific compound across public databases (ChEMBL, BindingDB, PubChem) , it may serve as a structurally matched negative control in assays where quinoxaline pharmacophore dependence is being tested. When the quinoxaline moiety is demonstrated to be essential for target engagement in a given assay (e.g., by comparing active PDE10A inhibitors vs. this uncharacterized analog), the compound can help establish structure-activity relationship (SAR) cliffs. However, users must independently verify that the compound is indeed inactive in their specific assay system before adopting it as a negative control, as the absence of public data does not guarantee lack of activity .

Quote Request

Request a Quote for Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.